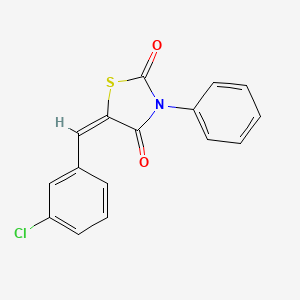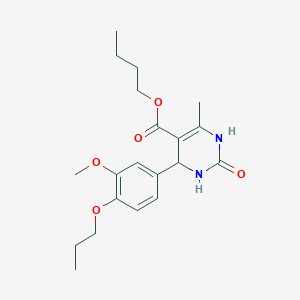
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as CBPT, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CBPT is a yellow crystalline powder that exhibits high stability and solubility in organic solvents.
Wirkmechanismus
The mechanism of action of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the regulation of various signaling pathways such as PI3K/Akt, MAPK, NF-κB, and AMPK. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione activates AMPK and inhibits the PI3K/Akt and MAPK signaling pathways, which are involved in the regulation of cell proliferation and survival. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects such as anticancer, antidiabetic, and anti-inflammatory activities. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells, improves glucose metabolism and insulin sensitivity, and reduces inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exhibits high stability and solubility in organic solvents, which makes it suitable for various lab experiments. However, the synthesis of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the use of hazardous chemicals such as sulfuric acid and hydrazine hydrate, which require proper safety measures. The yield of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can also be affected by the reaction conditions, which require optimization for high yield.
Zukünftige Richtungen
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research studies, and future directions for 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione research include:
1. Optimization of the synthesis method to improve the yield of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione.
2. Investigation of the pharmacokinetics and pharmacodynamics of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in animal models.
3. Evaluation of the efficacy and safety of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in clinical trials for various diseases.
4. Identification of the molecular targets of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione and elucidation of its mechanism of action.
5. Development of novel 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione derivatives with improved therapeutic properties.
Conclusion
In conclusion, 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that exhibits potent anticancer, antidiabetic, and anti-inflammatory activities. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione regulates various signaling pathways such as PI3K/Akt, MAPK, NF-κB, and AMPK, which are involved in the regulation of cell proliferation, survival, glucose metabolism, insulin sensitivity, inflammation, and immune response. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has potential therapeutic applications in various diseases, and future research on 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione should focus on optimizing its synthesis method, evaluating its efficacy and safety in clinical trials, and developing novel 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione derivatives.
Synthesemethoden
The synthesis of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the condensation of 3-chlorobenzaldehyde and phenylthiourea in the presence of acetic acid and sulfuric acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. The yield of 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione also exhibits antidiabetic activity by regulating glucose metabolism and insulin sensitivity. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione activates AMP-activated protein kinase (AMPK) and increases glucose uptake in skeletal muscle cells. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione also improves insulin sensitivity and reduces blood glucose levels in animal models of diabetes.
5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione reduces the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFCUEPPOHWOCE-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5200533.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-acetylphenyl)acetamide](/img/structure/B5200538.png)


![17-[2-(1-piperazinyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200554.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide](/img/structure/B5200586.png)

![N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5200594.png)
![methyl 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5200607.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)